molecular formula C31H24 B13741583 1-Cyclopentadienyl-1-(9-fluorenyl)-diphenylmethane

1-Cyclopentadienyl-1-(9-fluorenyl)-diphenylmethane

Cat. No.: B13741583
M. Wt: 396.5 g/mol
InChI Key: KSJGOAQFQZRUMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a fluorene backbone substituted with a cyclopentadiene and diphenylmethyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Cyclopentadiene Derivative: The cyclopentadiene derivative can be synthesized through the reaction of cyclopentadiene with appropriate reagents under controlled conditions.

    Attachment of the Diphenylmethyl Group: The diphenylmethyl group is introduced via a Friedel-Crafts alkylation reaction, where diphenylmethane is reacted with a suitable catalyst.

    Coupling with Fluorene: The final step involves coupling the cyclopentadiene-diphenylmethyl intermediate with fluorene under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 9-(2,4-Cyclopentadiene-1-ylmethyl)-9H-fluorene
  • 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-xanthene
  • 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-carbazole

Uniqueness

Compared to similar compounds, 9-(2,4-Cyclopentadiene-1-yldiphenylmethyl)-9H-fluorene stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its fluorene backbone provides stability, while the cyclopentadiene and diphenylmethyl groups offer versatile sites for chemical modifications and interactions.

Properties

Molecular Formula

C31H24

Molecular Weight

396.5 g/mol

IUPAC Name

9-[cyclopenta-2,4-dien-1-yl(diphenyl)methyl]-9H-fluorene

InChI

InChI=1S/C31H24/c1-3-13-23(14-4-1)31(25-17-7-8-18-25,24-15-5-2-6-16-24)30-28-21-11-9-19-26(28)27-20-10-12-22-29(27)30/h1-22,25,30H

InChI Key

KSJGOAQFQZRUMY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2C=CC=C2)(C3C4=CC=CC=C4C5=CC=CC=C35)C6=CC=CC=C6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.